molecular formula C7H16ClNO2 B1591302 Ethyl 5-aminovalerate hydrochloride CAS No. 29840-57-1

Ethyl 5-aminovalerate hydrochloride

Cat. No. B1591302
CAS RN: 29840-57-1
M. Wt: 181.66 g/mol
InChI Key: JELXJZASXLHKDV-UHFFFAOYSA-N
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Description

Ethyl 5-aminovalerate hydrochloride, also known as ethyl 5-aminopentanoate hydrochloride, is a chemical compound with the molecular formula C7H16ClNO2 . It is commonly used as an intermediate for pharmaceuticals .


Molecular Structure Analysis

The molecular structure of Ethyl 5-aminovalerate hydrochloride is represented by the SMILES string CCOC(=O)CCCCN.Cl . The InChI key for this compound is JELXJZASXLHKDV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 5-aminovalerate hydrochloride is a solid substance . Its molecular weight is 181.66 . The boiling point of this compound is 232.1ºC at 760 mmHg .

Scientific Research Applications

1. Biocatalytic Production

Ethyl 5-aminovalerate hydrochloride plays a significant role in biocatalytic processes. A study demonstrated its efficient production from L-lysine using engineered Escherichia coli, enhanced by ethanol pretreatment. This strategy has been applied to produce 5-aminovalerate, a valuable chemical for various industrial applications, including clothing and disposable goods (Cheng et al., 2020).

2. Chemical Synthesis

Ethyl 5-aminovalerate hydrochloride is a key component in chemical synthesis. For instance, it's involved in the synthesis of Schiff and Mannich bases of isatin derivatives, contributing to the formation of compounds with potential biological activities (Bekircan & Bektaş, 2008).

3. Antitumor Activity

Research has also explored the synthesis of amino acid ester derivatives containing 5-fluorouracil, using compounds like Ethyl 5-aminovalerate hydrochloride. These derivatives showed promising antitumor activity, indicating its potential in cancer treatment (Xiong et al., 2009).

4. Enzymatic Production

Another application is in enzymatic production. Ethyl 5-aminovalerate hydrochloride can be produced enzymatically from L-lysine, showcasing its potential as a C5 platform chemical for synthesizing various compounds like valerolactam and 1,5-pentanediol (Liu et al., 2014).

5. Molecular and Medicinal Chemistry

It is also utilized in molecular and medicinal chemistry. For example, its derivatives have been used in the synthesis of di-hydropyridine analogs, exhibiting potent antioxidant activities. This underscores its significance in developing treatments for oxidative stress-related diseases (Sudhana & Jangampalli Adi, 2019).

6. Deprotonation in Peptide Synthesis

Ethyl 5-aminovalerate hydrochloride is involved in the deprotonation of hydrochloride salts of amino and peptide esters, a crucial step in peptide synthesis. This process is essential for obtaining free amino acid and peptide esters in high yield and purity (Ananda & Babu, 2001).

Safety And Hazards

Ethyl 5-aminovalerate hydrochloride is classified as a skin irritant (Category 2) and may cause serious eye irritation (Category 2) and respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Future Directions

The simultaneous synthesis of 5-aminovalerate and δ-valerolactam from L-lysine in Escherichia coli, which involves Ethyl 5-aminovalerate hydrochloride, is highly promising . This result constitutes the highest δ-valerolactam titer reported by biological methods and suggests a commercially implied bioprocess developed for the coproduction of 5-aminovalerate and δ-valerolactam using engineered Escherichia coli .

properties

IUPAC Name

ethyl 5-aminopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-2-10-7(9)5-3-4-6-8;/h2-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELXJZASXLHKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90582466
Record name Ethyl 5-aminopentanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-aminovalerate hydrochloride

CAS RN

29840-57-1
Record name Pentanoic acid, 5-amino-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29840-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-aminopentanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-aminopentanoate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 100 ml of absolute ethanol, stirred under a dry nitrogen atmosphere and cooled in an ice bath, was added 12.0 ml (167 mmole) of thionyl chloride, followed by 10.0 gm (85.3 mmole) of 5-aminopentanoic acid. The mixture was heated at reflux for 18 hours, cooled and concentrated in vacuo to a sticky solid. The crude ester was triturated with 150 ml of diethyl ether, and the resultant fluffy white solid was collected, washed thoroughly with diethyl ether, and dried in vacuo over potassium hydroxide to give 14.3 gm (78.7 mmole) of ethyl 5-aminopentanoate hydrochloride. The ester was sufficiently pure according to nmr spectroscopy (in (CD3)2SO) for subsequent use without further purification.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
CD HURD, CM BUESS, L BAUER - The Journal of Organic …, 1952 - ACS Publications
… Ethyl 5-aminovalerate hydrochloride. A mixture of 5.0 g. of 5-aminovaleric acid hydro… Ethyl 5-aminovalerate hydrochloride (6.3 g.) was treated in boiling toluene with a stream of …
Number of citations: 20 pubs.acs.org
PM Fresneda, P Molina, MA Sanz - Tetrahedron Letters, 2001 - Elsevier
… The N-acylated amino ester 4 was prepared in 90% yield from the reaction of 2-pyrrolyltrichloromethyl ketone with ethyl 5-aminovalerate hydrochloride in acetonitrile in the presence of …
Number of citations: 58 www.sciencedirect.com
J Song, T Torigoe, Y Kuninobu - European Journal of Organic …, 2023 - Wiley Online Library
… The methyl groups of Amv play an important role in the cyclization step: treatment using ethyl 5aminovalerate hydrochloride with Na2CO3 afforded no lactam at all (see SI for details). …
PM Fresneda, M Castaneda, MA Sanz, D Bautista… - Tetrahedron, 2007 - Elsevier
… The N-acylated amino ester 5 was prepared in 90% yield from the reaction of 2-pyrrolyltrichloromethyl ketone with ethyl 5-aminovalerate hydrochloride in acetonitrile in the presence of …
Number of citations: 19 www.sciencedirect.com
R Villar, I Encio, M Migliaccio, MJ Gil… - Bioorganic & medicinal …, 2004 - Elsevier
… Starting from 6-chlorosulfonylbenzo[b]thiophenesulphonamide 1,1-dioxide and ethyl 5-aminovalerate hydrochloride, compound 14 was obtained and purified by column …
Number of citations: 123 www.sciencedirect.com
MMK Gassaway - 2016 - academiccommons.columbia.edu
Tianeptine (Figure 1) is a tricyclic antidepressant that is atypical both in structure and function. With a substituted dibenzothiazepine core that contains two heteroatoms along with the …
Number of citations: 0 academiccommons.columbia.edu
PM Fresneda, P Molina - Synlett, 2004 - thieme-connect.com
… The N-acylated amino ester 113 prepared in 90% yield from the reaction of 2-pyrrolyltrichloromethyl ketone with ethyl 5-aminovalerate hydrochloride in acetonitrile, in the presence of …
Number of citations: 151 www.thieme-connect.com
IS Young, PD Thornton, A Thompson - Natural product reports, 2010 - pubs.rsc.org
Covering: up to the end of January 2010 This review provides an overview of the synthetic chemistry that has been utilised to prepare natural products containing a pyrrolic ring. …
Number of citations: 306 pubs.rsc.org

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